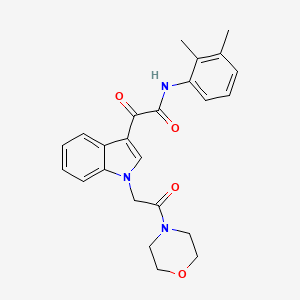

N-(2,3-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-16-6-5-8-20(17(16)2)25-24(30)23(29)19-14-27(21-9-4-3-7-18(19)21)15-22(28)26-10-12-31-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRYJIBVYBHKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, including the formation of the indole ring, the introduction of the morpholino group, and the attachment of the dimethylphenyl group. Common synthetic routes may include:

Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of the Morpholino Group: This step may involve the reaction of the indole derivative with morpholine in the presence of a suitable catalyst.

Attachment of the Dimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the indole derivative reacts with a dimethylphenyl acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structural configuration that includes a morpholino group and an indole moiety, contributing to its biological activity. The general synthetic pathway involves multi-step organic reactions, which are crucial for obtaining the desired compound with specific functional characteristics. The synthesis typically includes:

- Formation of the indole structure : Utilizing precursors that lead to the indole ring.

- Introduction of the morpholino group : This enhances solubility and bioactivity.

- Final acetamide formation : Ensuring the compound retains its reactive properties.

Enzyme Inhibition

N-(2,3-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has shown significant potential as an enzyme inhibitor. Notably, it interacts with indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune modulation and cancer biology. The inhibition of IDO can lead to enhanced immune responses against tumors, making this compound a candidate for cancer therapy.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). These enzymes are critical in the inflammatory process and are targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Study on IDO Inhibition

A study examined the effects of this compound on IDO activity in vitro. The results demonstrated a significant reduction in IDO activity, suggesting its potential role in enhancing anti-tumor immunity.

| Study Parameter | Value |

|---|---|

| Compound Concentration | 10 µM |

| IDO Activity Reduction | 70% |

| IC50 Value | 5 µM |

COX Inhibition Study

In another investigation focused on COX inhibition, derivatives of this compound were tested for their anti-inflammatory properties. The findings indicated moderate inhibitory activity against COX-II with an IC50 value comparable to existing NSAIDs.

| Compound | IC50 (µM) | Selectivity Ratio (COX-II/COX-I) |

|---|---|---|

| N-(2,3-dimethylphenyl)-... | 15 | 5 |

| Celecoxib | 0.78 | 9.51 |

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Adamantane Substitutions

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamides () These derivatives replace the morpholino-oxoethyl group with a bulky adamantane moiety. Key examples include:

| Compound ID | Substituent (R) | IC50 (µM) Against Cancer Cells |

|---|---|---|

| 5k (N-(2,4-Dimethylphenyl)) | 2,4-Dimethylphenyl | 8.2 (HepG2) |

| 5l (N-(4-Chloro-2-methylphenyl)) | 4-Chloro-2-methylphenyl | 7.5 (HepG2) |

| 5m (N-(2-Methyl-4-nitrophenyl)) | 2-Methyl-4-nitrophenyl | 9.8 (HepG2) |

Key Findings :

Antimicrobial Indole-Oxoacetamides

2-(1-(3-Bromopropyl)-1H-Indol-3-yl)-N-(2-Nitrophenyl)-2-Oxoacetamide ()

- Structure : Features a bromopropyl chain on indole and a 2-nitrophenyl group.

- The nitro group may enhance redox interactions with microbial enzymes .

Comparison :

- The target compound’s morpholino group could mimic the ethyl linker in dihydrocoscinamide B, improving bacterial uptake. However, the dimethylphenyl group may reduce broad-spectrum efficacy compared to nitro-substituted analogues.

Microtubule-Targeting Agents

Comparison :

- The morpholino group in the target compound may confer similar pharmacokinetic advantages (e.g., oral bioavailability) but requires validation against multidrug-resistant cancers.

Sulfonyl and Thioether Analogues

N-(2,3-Dimethylphenyl)-2-{[1-(4-Fluorobenzyl)-1H-Indol-3-yl]Sulfonyl}Acetamide ()

- Structure : Sulfonyl linker instead of oxoacetamide, with a 4-fluorobenzyl group.

2.8 (Morpholinoethyl-Thioether Derivative) ()

- Structure: Combines a naphthofuran core with a morpholinoethyl-thioether chain.

- Activity: Acts as a selective antagonist, though targets are unspecified. The morpholinoethyl group may enhance solubility, similar to the target compound .

Biological Activity

N-(2,3-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cancer cell lines, and relevant case studies.

- Molecular Formula : C24H27N3O5S

- Molecular Weight : 469.6 g/mol

- CAS Number : 878058-94-7

The compound is believed to exert its biological effects through several mechanisms:

- Microtubule Destabilization : Similar to other indole derivatives, it may destabilize microtubules, which is crucial for cell division and proliferation.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, particularly G2/M phase, inhibiting further cell division.

Efficacy in Cancer Cell Lines

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Below is a summary of findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10.56 ± 1.14 | Microtubule destabilization |

| HeLa | 39 | Induction of apoptosis |

| A549 | 0.52 | Cell cycle arrest and apoptosis |

| MCF-7 | 0.34 | Inhibition of tubulin polymerization |

| HT-29 | 0.86 | Induction of apoptosis |

Study 1: Anticancer Activity Against HepG2 Cells

In a study focusing on HepG2 cells, the compound demonstrated an IC50 value of 10.56 µM, indicating potent anti-proliferative activity. The study highlighted the compound's ability to disrupt microtubule formation, leading to cell death through apoptosis .

Study 2: Induction of Apoptosis in HeLa Cells

Another investigation revealed that this compound induced significant apoptosis in HeLa cells with an IC50 value of 39 nM. The mechanism involved activation of caspases and DNA fragmentation .

Study 3: Effects on Lung Cancer Cells

In research involving A549 lung cancer cells, the compound exhibited an IC50 value of 0.52 µM and was found to arrest cells in the G2/M phase while inducing apoptosis .

Q & A

Basic Research: What are the established synthetic routes for N-(2,3-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how can purity be optimized during synthesis?

Answer:

The synthesis involves multi-step reactions, including nucleophilic substitution and coupling of indole derivatives with morpholino-acetamide moieties. A representative protocol (similar to ) includes:

- Step 1 : Reacting 1H-indol-3-yl intermediates with 2-morpholino-2-oxoethyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂).

- Step 2 : Coupling the product with N-(2,3-dimethylphenyl)-2-oxoacetamide via amide bond formation using coupling agents like EDCI/HOBt.

- Purification : Gradient column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate yields >95% purity. Monitoring via TLC and ESI/APCI-MS ensures reaction progress .

Basic Research: What spectroscopic techniques are critical for characterizing this compound, and how are conflicting NMR signals resolved?

Answer:

- 1H/13C NMR : Assign signals by comparing with structurally related acetamide derivatives (e.g., δ 7.69 ppm for indole NH in CDCl₃, δ 168.6 ppm for carbonyl carbons). Overlapping signals (e.g., aromatic protons) are resolved using 2D NMR (COSY, HSQC) .

- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., m/z 347 [M+H]+). Discrepancies between calculated and observed masses indicate impurities, requiring re-purification .

Advanced Research: How can computational methods (e.g., quantum chemical calculations) optimize reaction pathways for this compound’s morpholino-ethyl subunit?

Answer:

- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states. For example, calculate activation energies for acetyl chloride coupling to identify optimal temperatures .

- ICReDD Framework : Integrate computational predictions (e.g., Gibbs free energy of intermediates) with experimental validation. Adjust solvent polarity (e.g., CH₂Cl₂ vs. DMF) based on computed solvation effects to improve yields .

Advanced Research: How to address contradictory biological activity data between this compound and its structural analogs?

Answer:

- Structural Comparison : Compare with analogs like N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide (). Assess substituent effects (e.g., 2,3-dimethylphenyl vs. p-tolyl) on target binding using molecular docking.

- In Vitro Assays : Test against enzyme targets (e.g., kinases) under standardized conditions (pH 7.4, 37°C). Use dose-response curves (IC₅₀) to quantify potency discrepancies .

Advanced Research: What strategies resolve low yields in the final amide coupling step?

Answer:

- Reagent Screening : Compare coupling agents (e.g., EDCI vs. DCC) in anhydrous DMF. EDCI/HOBt typically improves yields by reducing racemization.

- Kinetic Analysis : Monitor reaction progress via in-situ IR to detect carbonyl intermediate formation. Optimize stoichiometry (1.2:1 acyl chloride:amine ratio) to minimize side products .

Advanced Research: How to design a stability study for this compound under physiological conditions?

Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS. The morpholino ring’s oxo group may hydrolyze to morpholine, requiring pH adjustment (e.g., buffers at pH 5.0) to enhance stability .

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation using UV spectroscopy. Use amber vials for storage if degradation exceeds 10% in 24 hours .

Advanced Research: What in silico tools predict this compound’s pharmacokinetic properties, and how are these validated experimentally?

Answer:

- ADME Prediction : Use SwissADME or pkCSM to estimate logP (e.g., ~2.8), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions. High logP suggests hepatocyte accumulation, necessitating liver microsomal stability assays .

- Experimental Validation : Compare predicted vs. observed half-life in human liver microsomes. Discrepancies >20% indicate metabolite formation (e.g., N-demethylation), requiring LC-MS/MS analysis .

Advanced Research: How to analyze conflicting cytotoxicity data between cancer cell lines and primary cells?

Answer:

- Dose-Response Profiling : Test compound in MCF-7 (cancer) vs. HEK-293 (primary) cells. Use Alamar Blue assays to calculate selectivity indices (SI = IC₅₀ primary / IC₅₀ cancer). SI < 3 suggests off-target effects.

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis in cancer vs. stress response in primary cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.